Species-Specific Antifungal Potency: P163-0892 MIC Data Against Cryptococcus
P163-0892 demonstrates potent and selective in vitro antifungal activity specifically against Cryptococcus species. While potent against its target pathogens, its activity is not universal, a key differentiating factor from broad-spectrum agents. The compound shows no activity against other common fungal genera such as Candida albicans [1]. The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method after 48 hours of incubation [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | MIC = 0.25 μg/mL (C. neoformans); MIC = 0.5 μg/mL (C. gattii) |
| Comparator Or Baseline | Candida albicans (MIC > 32 μg/mL); Standard antifungals like fluconazole often show higher MICs (e.g., 2-8 μg/mL) against Cryptococcus in comparable assays. |
| Quantified Difference | P163-0892 is at least 128-fold more selective for C. neoformans over C. albicans. Its MIC values are substantially lower than typical fluconazole MICs for Cryptococcus, indicating greater potency. |
| Conditions | In vitro broth microdilution assay; 48-hour incubation [1]. |
Why This Matters
This quantifies the compound's narrow-spectrum potency, confirming its utility for targeted anti-Cryptococcus research without confounding effects on other fungal microbiota, a critical factor in experimental design.
- [1] Li, L., Wu, H., Zhu, S., Ji, Z., Chi, X., Xie, F., ... & Ni, T. (2022). Discovery of Novel 7-Hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide Derivatives with Potent and Selective Antifungal Activity against Cryptococcus Species. Journal of Medicinal Chemistry, 65(16), 11257-11269. View Source
